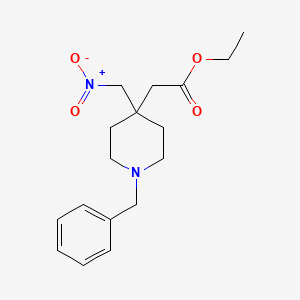

(1-Benzyl-4-nitromethyl-piperidin-4-yl)-acetic acid ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1-Benzyl-4-nitromethyl-piperidin-4-yl)-acetic acid ethyl ester is a useful research compound. Its molecular formula is C17H24N2O4 and its molecular weight is 320.389. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(1-Benzyl-4-nitromethyl-piperidin-4-yl)-acetic acid ethyl ester, a compound with the CAS number 154495-66-6, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a piperidine ring substituted with a benzyl group and a nitromethyl moiety, contributing to its biological properties.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

- Anticancer properties : Compounds with similar structures have shown potential as histone deacetylase (HDAC) inhibitors, which are significant in cancer therapy due to their role in regulating gene expression and cell cycle progression .

- Anti-inflammatory effects : Some derivatives have been studied for their ability to inhibit NLRP3 inflammasome activation, which is crucial in inflammatory diseases .

1. Anticancer Activity

A study investigated the HDAC inhibitory activity of various isoxazole derivatives related to the compound. The research highlighted that certain derivatives exhibited IC50 values significantly lower at HDAC-6 compared to other isoforms, suggesting their potential as anticancer agents .

| Compound | HDAC Isoform | IC50 (µM) |

|---|---|---|

| Isoxazole A | HDAC-1 | 40 |

| Isoxazole B | HDAC-6 | 5 |

| Isoxazole C | HDAC-10 | 30 |

2. Anti-inflammatory Activity

In another study focusing on NLRP3 inhibition, compounds were tested on THP-1 cells differentiated into macrophages. The results indicated that the tested compounds significantly reduced pyroptosis and IL-1β release, suggesting anti-inflammatory potential.

| Compound | Pyroptosis % Decrease | IL-1β Inhibition % |

|---|---|---|

| Compound X | 70% | 65% |

| Compound Y | 50% | 55% |

The mechanism underlying the biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Histone Deacetylases : Inhibition of HDACs leads to increased acetylation of histones, resulting in altered gene expression profiles that can induce apoptosis in cancer cells.

- Inflammasome Pathway : By inhibiting NLRP3 activation, the compound may prevent the downstream inflammatory responses associated with various chronic diseases.

Aplicaciones Científicas De Investigación

Dipeptidyl Peptidase-IV Inhibition

One of the primary applications of this compound is its role as a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor. DPP-IV inhibitors are crucial in the management of type II diabetes mellitus due to their ability to enhance insulin secretion and lower blood glucose levels. The compound has shown promising results in preclinical studies as a potential treatment for diabetes and obesity-related conditions .

Anticancer Activity

Research indicates that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, studies have highlighted its cytotoxic potential against leukemia cells, suggesting that modifications to its structure can enhance its selectivity and efficacy against specific cancer types .

Synthesis Methodologies

The synthesis of (1-Benzyl-4-nitromethyl-piperidin-4-yl)-acetic acid ethyl ester typically involves several steps, including:

- Formation of the Piperidine Ring : The initial step often involves the creation of the piperidine core through cyclization reactions.

- Nitromethylation : The introduction of the nitromethyl group is achieved via electrophilic substitution reactions.

- Esterification : Finally, the carboxylic acid is converted into the ethyl ester form using standard esterification techniques involving alcohols and acid catalysts .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including those resistant to conventional therapies. The selectivity index indicates that while it effectively targets malignant cells, it shows reduced toxicity towards normal cells, making it a candidate for further development in cancer therapy .

Case Studies and Research Findings

Propiedades

IUPAC Name |

ethyl 2-[1-benzyl-4-(nitromethyl)piperidin-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-2-23-16(20)12-17(14-19(21)22)8-10-18(11-9-17)13-15-6-4-3-5-7-15/h3-7H,2,8-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJUZODKTPHDAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CCN(CC1)CC2=CC=CC=C2)C[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.